molecular formula C24H32O6 B1259628 [(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

Cat. No.: B1259628
M. Wt: 416.5 g/mol
InChI Key: GBKNBSOFIBRPBO-XXDPESOVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate is a natural product found in Clavularia koellikeri with data available.

Scientific Research Applications

Studies on Australian Soft Corals

Researchers Ahond, Bowden, Coll, Fourneron, and Mitchell (1979) explored the cembranolide diterpenes from Lobophytum crassospiculatum, including compounds structurally related to the specified chemical. Their work involved deducing the structure from spectroscopic data and chemical degradation (Ahond et al., 1979).

Development of Antidepressant and Antianxiety Agents

Kumar et al. (2017) synthesized a series of compounds including one that bears structural resemblance to the queried compound. These were evaluated for antidepressant activities in mice, highlighting the potential of similar structures in pharmacological applications (Kumar et al., 2017).

Synthesis of Octahydrobenzo[b]furans

Yakura, Yamada, Shima, Iwamoto, and Ikeda (1998) reported on the synthesis of compounds including octahydrobenzo[b]furans, related to the chemical . Their work focused on reactions initiated by oxygen nucleophiles (Yakura et al., 1998).

Exploration of Bicyclic Lactones

Tchoukoua et al. (2017) isolated compounds from Xylaria curta, including a new compound structurally akin to the queried chemical. They investigated its antibacterial and phytotoxic activities (Tchoukoua et al., 2017).

Synthesis of Fused Thiopyranthione and Thiophene Derivatives

Maruoka, Okabe, Yamasaki, Masumoto, Fujioka, and Yamagata (2010) described a strategy for synthesizing new fused thiopyranthione and thiophene derivatives, relevant to the compound . Their method involved the reaction of heterocyclic α,β-unsaturated nitriles with carbon disulfide (Maruoka et al., 2010).

Properties

Molecular Formula

C24H32O6

Molecular Weight

416.5 g/mol

IUPAC Name

[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

InChI

InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10+,15-9+,16-13+/t20-,21+,22+,23+/m1/s1

InChI Key

GBKNBSOFIBRPBO-XXDPESOVSA-N

Isomeric SMILES

C/C/1=C\[C@H](C/C(=C/[C@H]2[C@H]([C@H](C/C(=C/CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C

Canonical SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C

Synonyms

kericembrenolide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 2
[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 3
[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.